2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol
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Overview
Description
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the cyclization of acyclic semicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an ethanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Known for its broad range of chemical and biological properties.
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[(E)-(5-phenyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-4-8-12(13)10-16-15-18-17-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b16-10+ |
InChI Key |
CNELERICMWZVDT-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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